molecular formula C14H22O2Si B1602090 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde CAS No. 81168-11-8

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde

Cat. No.: B1602090
CAS No.: 81168-11-8
M. Wt: 250.41 g/mol
InChI Key: AEUWKERRFUWVSZ-UHFFFAOYSA-N
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Description

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of a benzaldehyde group attached to a 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl] substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde typically involves the protection of the hydroxyl group of benzyl alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected benzyl alcohol is then oxidized to the corresponding benzaldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the protection and oxidation steps, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed

    Oxidation: 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzoic acid

    Reduction: 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzyl alcohol

    Substitution: Various substituted benzaldehydes depending on the nucleophile used

Scientific Research Applications

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes. It can act as a substrate or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The silyl ether group provides stability and can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the silyl ether group, making it less stable and more reactive.

    3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Toluene: Similar structure but with a methyl group instead of an aldehyde group, leading to different reactivity and applications.

    3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzoic Acid: The oxidized form of the compound, with different chemical properties and uses.

Uniqueness

3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]Benzaldehyde is unique due to the presence of both the silyl ether and aldehyde functional groups. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-7-12(9-13)10-15/h6-10H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUWKERRFUWVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576490
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81168-11-8
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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